4-Bromo-5-cyclobutyl-1H-pyrazole
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Overview
Description
4-Bromo-5-cyclobutyl-1H-pyrazole is a pyrazole derivative . It has potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular weight of this compound is 201.067. The InChI code is1S/C7H9BrN2/c8-6-4-9-10-7 (6)5-2-1-3-5/h4-5H,1-3H2, (H,9,10)
. Chemical Reactions Analysis
4-Bromopyrazole, a related compound, is reported to react with titanium tetrachloride to afford binary adducts . The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands .Scientific Research Applications
Tautomerism and Structural Analysis
Structure and Tautomerism of 4-Bromo Substituted 1H-Pyrazoles 4-Bromo-5-cyclobutyl-1H-pyrazole, a variant of 4-bromo-1H-pyrazoles, has been studied for its tautomerism both in solid states and solutions. These analyses, involving multinuclear magnetic resonance spectroscopy and X-ray crystallography, are essential for understanding the chemical behavior and potential applications of this compound in various scientific fields. The dominance of 3-bromo tautomers over 5-bromo ones in these structures is particularly notable and has been justified through DFT calculations, providing essential insights into its chemical properties (Trofimenko et al., 2007).
Potential Antiproliferative Properties
Regioselective Synthesis and Biological Studies of Novel 1-Aryl-3, 5-bis (het) aryl Pyrazole Derivatives The pyrazole moiety, including structures like this compound, is a significant component in pharmaceutical and medicinal chemistry. This research explores the synthesis of novel pyrazole derivatives and their potential as antiproliferative agents. Specifically, the compound 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine demonstrated substantial cytotoxic effects against breast cancer and leukemic cells, indicating the potential of 4-bromo pyrazoles in cancer treatment (Ananda et al., 2017).
Synthetic Precursor for Diverse Chemical Entities
Brominated Trihalomethylenones as Versatile Precursors to Various Pyrazoles Research indicates that brominated variants of pyrazoles serve as versatile precursors for synthesizing a wide range of chemical entities, showcasing the chemical's adaptability and usefulness in various applications. The study details the synthesis of multiple derivatives, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, from 5-bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones, highlighting the compound's role as a fundamental building block in organic synthesis (Martins et al., 2013).
Safety and Hazards
Future Directions
4-Bromopyrazole may be used in the preparation of 4-bromo-1- (2-chloroethyl)-1 H -pyrazole. It may be used as starting material in the synthesis of 1,4′-bipyrazoles. 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Bromopyrazoles are known to participate in various chemical reactions, such as suzuki-miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that 4-Bromo-5-cyclobutyl-1H-pyrazole could potentially interact with its targets through similar mechanisms.
Result of Action
It is known that bromopyrazoles can inhibit oxidative phosphorylation and atp exchange reactions , suggesting potential cellular effects of this compound.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyrazole derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-bromo-5-cyclobutyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYANEUKGQQIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1933649-22-9 |
Source
|
Record name | 4-bromo-5-cyclobutyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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